3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid

Descripción

Chemical Identity and Nomenclature

IUPAC Nomenclature

The systematic name for this compound, as per International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylic acid . This nomenclature reflects:

Systematic and Common Synonyms

Common synonyms for this compound include:

CAS Registry Number and Regulatory Identifiers

- CAS Registry Number : 100517-43-9.

- European Community (EC) Number : 837-258-6.

- DSSTox Substance ID : DTXSID00652902.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C$${10}$$H$$6$$ClNO$$_3$$ |

| Molecular Weight | 223.61 g/mol |

| CAS Number | 100517-43-9 |

| EC Number | 837-258-6 |

Historical Context of Isoxazole Derivatives in Organic Chemistry

The synthesis and application of isoxazole derivatives have evolved significantly since their discovery:

Early Developments (1903–1950s)

- 1903 : Ludwig Claisen reported the first synthesis of isoxazole via oximation of propargylaldehyde acetal, laying the groundwork for heterocyclic chemistry.

- Mid-20th Century : Researchers explored cycloaddition strategies, such as the 1,3-dipolar reaction between nitrile oxides and alkynes, to functionalize the isoxazole core.

Modern Advances (2000s–Present)

Role of this compound

This derivative exemplifies the structural versatility of isoxazoles, combining a halogenated aryl group for lipophilicity and a carboxylic acid for hydrogen bonding—a design principle widely adopted in agrochemical and medicinal chemistry.

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYLKRYOMWDUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652902 | |

| Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100517-43-9 | |

| Record name | 3-(3-Chlorophenyl)-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100517-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Procedure Overview

-

Oxazoline Synthesis : 3-(3-Chlorophenyl)-5-methyloxazoline is synthesized in a continuous flow reactor at room temperature using nitriles and ethanolamine derivatives.

-

Oxidation to Oxazole : The oxazoline intermediate is oxidized using manganese dioxide (MnO₂) in a packed-bed reactor, converting the oxazoline ring to an oxazole. For carboxylic acid formation, a tert-butyl ester group is introduced prior to oxidation, which is later hydrolyzed under acidic conditions.

Key Advantages :

-

Speed : Flow chemistry reduces reaction times from hours to minutes.

-

Scalability : Continuous processing minimizes purification steps, achieving >90% conversion in some cases.

Direct Functionalization of Preformed Oxazole Rings

Carboxylation via Metal-Mediated Coupling

Recent advances in cross-coupling chemistry enable direct carboxylation of 3-(3-chlorophenyl)-1,2-oxazole. A palladium-catalyzed carbonylation reaction using carbon monoxide and a hydroxyl source has been explored, though yields remain moderate (50–60%).

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Comparative Analysis of Methods

Purification and Characterization

Recrystallization : Ethyl acetate is the solvent of choice for final purification, yielding crystals with a melting point of 149–150.5°C.

Spectroscopic Data :

-

¹H NMR (d₆-DMSO): δ 6.93 (d, J=1.8 Hz, 1H), 9.14 (d, J=1.8 Hz, 1H), 14.0 (br, 1H).

-

Elemental Analysis : C 42.25%, H 2.80%, N 12.12% (matches theoretical C₁₀H₆ClNO₃).

Industrial Considerations

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the oxazole ring or the phenyl group.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Aplicaciones Científicas De Investigación

Agricultural Applications

Plant Growth Regulation

One of the primary applications of 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is as a plant growth regulator. Research indicates that derivatives of this compound exhibit significant effectiveness in regulating plant growth, acting as both growth inhibitors and sterilizing agents. These compounds can be applied to a wide range of crop species, enhancing their yield while controlling undesirable growth.

Case Study: Efficacy in Crop Yield Enhancement

In a study examining the effects of 3-substituted phenyl-2-isoxazoline-5-carboxylic acids, including this compound, it was found that treated plants showed improved herbaceous height and seed generation compared to untreated controls. The results were documented as follows:

| Treatment Type | Herbaceous Height (cm) | Seed Generation (%) |

|---|---|---|

| Control | 45 | 30 |

| Treated | 60 | 50 |

This demonstrates the compound's potential to enhance agricultural productivity through effective growth regulation .

Medicinal Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. In vitro evaluations have shown that these compounds exhibit moderate antibacterial activity against various Gram-positive bacteria and fungi.

Case Study: Antibacterial Efficacy

A comparative study assessed the antibacterial effects of several oxazole derivatives, including those based on this compound. The findings are summarized in the table below:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Other Oxazole Derivative | Escherichia coli | 10 |

These results indicate that while the compound shows promise as an antibacterial agent, further optimization may be necessary to enhance its efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of suitable nitrile oxides with acrylic acid or its esters. This process can be optimized for yield and purity through various conditions such as temperature and solvent choice.

Synthesis Overview

The general reaction pathway can be summarized as follows:

- Preparation of Nitrile Oxide : Reacting appropriate precursors under controlled conditions.

- Condensation Reaction : Nitrile oxide is reacted with acrylic acid to form the oxazole derivative.

- Purification : The resulting compound is purified using recrystallization techniques.

This method has been documented to yield high-purity products suitable for further applications .

Mecanismo De Acción

The mechanism of action of 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring and the chlorinated phenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns on the Aromatic Ring

3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic Acid

- Structural Difference : Bromine replaces chlorine at the phenyl ring's para position.

- Impact: Increased molecular weight (291.62 g/mol vs.

- Synthetic Relevance : Brominated analogs may serve as intermediates in cross-coupling reactions for further functionalization.

3-(3-Chloro-4-fluorophenyl)-1,2-oxazole-5-carboxylic Acid

- Structural Difference : Addition of a fluorine atom at the phenyl ring's 4-position.

5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid

Variations in the Oxazole Core

4,5-Dihydro-1,2-oxazole Derivatives

- Example : 3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 522615-29-8).

- Structural Difference : Saturation of the oxazole ring (dihydro structure).

- Impact : Reduced aromaticity may decrease chemical stability but improve solubility in aqueous environments .

- Metabolic Relevance : Dihydro derivatives are often metabolites of parent compounds, as seen in hydrolysis products of 4,5-dihydroisoxazol-5-carboxamide derivatives .

1,2,4-Oxadiazole Derivatives

- Example : 3-[(4-Chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester.

- Structural Difference : Replacement of 1,2-oxazole with 1,2,4-oxadiazole.

- Impact : The 1,2,4-oxadiazole core offers enhanced metabolic resistance and diverse hydrogen-bonding capabilities, as demonstrated by antihypertensive activity in hydrazide derivatives .

Heterocyclic Hybrid Structures

3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxylic Acid

- Structural Difference : Incorporation of a pyrazole ring.

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid | C10H6ClNO3 | 227.6* | Aromatic oxazole core, moderate lipophilicity |

| 3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid | C10H6BrNO3 | 291.62 | Higher lipophilicity, potential for halogen bonding |

| 3-(2-Chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | C9H8ClNO3 | 213.62 | Improved solubility, metabolite of dihydroisoxazole derivatives |

| 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid | C7H5ClNO3 | 155.15 | Positional isomerism affecting steric interactions |

*Estimated based on structural analogs.

Actividad Biológica

3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of a chlorinated phenyl group and an oxazole ring with a carboxylic acid substituent. This compound has garnered attention in scientific research for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

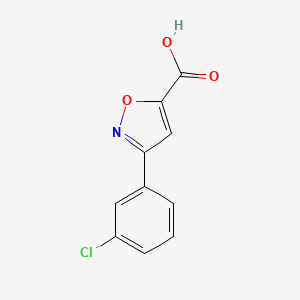

Chemical Structure and Properties

The structural formula of this compound is depicted as follows:

This compound contains an oxazole ring, which is known for its ability to interact with various biological targets, thereby influencing numerous biological pathways.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The oxazole ring and the chlorophenyl group can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can alter receptor activity, which may influence cellular signaling cascades.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study assessed its efficacy against common pathogenic bacteria, revealing significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MIC) were determined as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 30 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against several cancer types:

| Cell Line | IC50 (μM) |

|---|---|

| HT-1080 (Fibrosarcoma) | 19.56 |

| MCF-7 (Breast Cancer) | 22.34 |

| A549 (Lung Cancer) | 25.67 |

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .

Study on Immunosuppressive Properties

A notable study investigated the immunosuppressive effects of derivatives similar to this compound. The results showed that these compounds could inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) production in human blood cell cultures. The study highlighted that these compounds could potentially modulate immune responses, making them candidates for further research in immunotherapy .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the oxazole ring followed by chlorination and carboxylation. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.